

Application Notes and Protocols: DNA-PK-IN-14

In Vitro Kinase Assay

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Compound of Interest

Compound Name: DNA-PK-IN-14

Cat. No.: B15621531

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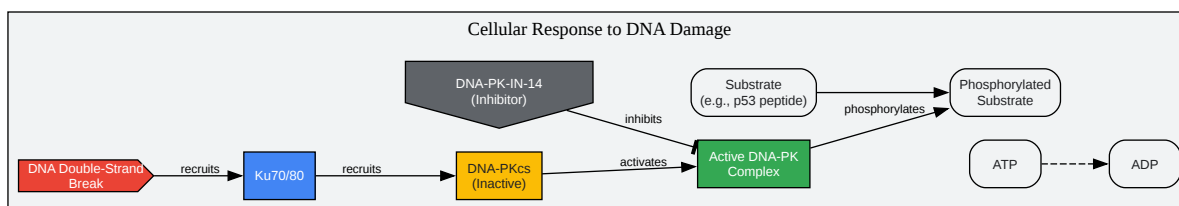
For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks. Due to the reliance of many cancer cells on the NHEJ pathway for survival, DNA-PK has emerged as a promising therapeutic target. The development of potent and selective DNA-PK inhibitors is an active area of cancer research. These application notes provide a detailed protocol for determining the in vitro potency of DNA-PK inhibitors, such as **DNA-PK-IN-14**, using a luminescence-based kinase assay.

Signaling Pathway and Inhibition

DNA-PK is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA. The kinase catalytic subunit (DNA-PKcs) is recruited to DNA breaks by the Ku70/80 heterodimer. This activation initiates a signaling cascade that leads to the phosphorylation of various downstream targets, ultimately facilitating the repair of the DNA lesion. Small molecule inhibitors of DNA-PK, often ATP-competitive, bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby disrupting the DNA repair process.



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Caption: DNA-PK activation and inhibition pathway.

Quantitative Data Summary

The potency of a DNA-PK inhibitor is typically determined by its half-maximal inhibitory concentration (IC₅₀). While a specific IC₅₀ value for **DNA-PK-IN-14** is not publicly available, the following table provides a summary of IC₅₀ values for other well-characterized DNA-PK inhibitors for comparative purposes.

Inhibitor	DNA-PK IC ₅₀ (nM)	Assay Type
NU7441 (KU-57788)	14	Cell-free
AZD7648	0.6	Biochemical
M3814 (Peposertib)	2.3	In vitro kinase assay
VX-984 (M9831)	2.2	Cellular assay
Wortmannin	16	Cell-free
PI-103	23	Cell-free
NU7026	230	Cell-free

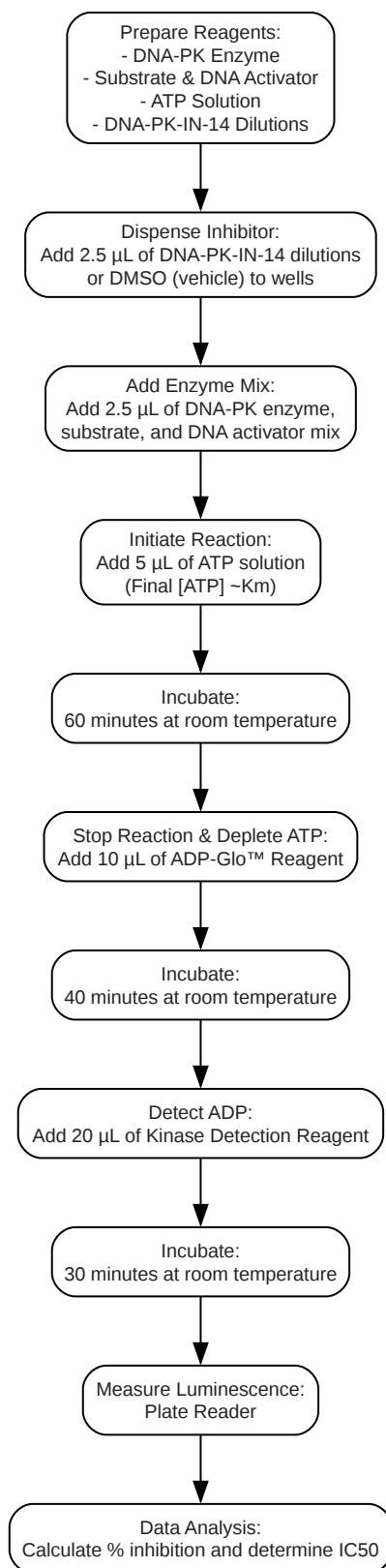
Experimental Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ of **DNA-PK-IN-14** using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents

- DNA-PK enzyme (human, recombinant)
- DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[[1](#)]
- DNA activator (e.g., sheared calf thymus DNA)
- ATP
- **DNA-PK-IN-14**
- DMSO (vehicle control)
- Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.[[2](#)]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Experimental Workflow Diagram



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Caption: In vitro DNA-PK kinase assay workflow.

Detailed Protocol

- Reagent Preparation:
 - Prepare the Kinase Assay Buffer as described above.
 - Prepare a stock solution of the DNA-PK peptide substrate in the assay buffer. A typical final concentration is 20 μ M.[\[1\]](#)
 - Prepare a stock solution of the DNA activator.
 - Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay should ideally be at or near the K_m for ATP for DNA-PK (typically in the range of 10-100 μ M) to accurately determine the potency of ATP-competitive inhibitors.[\[2\]](#)
 - Prepare a serial dilution of **DNA-PK-IN-14** in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
- Assay Procedure (384-well plate format): a. To each well, add 2.5 μ L of the serially diluted **DNA-PK-IN-14** or DMSO vehicle control. b. Prepare a master mix containing the DNA-PK enzyme, peptide substrate, and DNA activator in Kinase Assay Buffer. c. Add 2.5 μ L of the enzyme master mix to each well. d. Initiate the kinase reaction by adding 5 μ L of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.
- Signal Detection (Following ADP-Glo™ Kit instructions): a. Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes. e. Measure the luminescence of each well using a plate reader.
- Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the DNA-PK activity. b. Calculate the percentage of inhibition for each concentration of **DNA-PK-IN-14** relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

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References

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